3-Aminobenzenesulfonamide
Overview
Description
3-Amino-benzenesulfonamide: is an organic compound with the molecular formula C6H8N2O2S . It is a derivative of benzenesulfonamide, where an amino group is attached to the benzene ring at the meta position relative to the sulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
The primary target of 3-Aminobenzenesulfonamide, also known as Sulfanilamide, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and competes with PABA for the active site of the enzyme . By binding to the enzyme’s active site, this compound prevents the enzyme from synthesizing folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . Folic acid is necessary for the synthesis of nucleic acids in bacteria. Without it, bacteria cannot replicate their DNA and divide, leading to a halt in bacterial growth .
Pharmacokinetics
Most sulfonamides, including this compound, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Although these drugs are no longer used to treat meningitis, cerebrospinal fluid (CSF) levels are high in meningeal infections . The compound is metabolized by acetylation and excreted through the urine .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound halts the replication of bacterial DNA, effectively stopping bacterial multiplication .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a cool, ventilated warehouse, away from fire and heat sources, and protected from direct sunlight . It should be kept in a sealed container and stored separately from oxidants . The storage area should be equipped with appropriate fire-fighting equipment and suitable containment materials for leaks .
Biochemical Analysis
Biochemical Properties
3-Aminobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase. The interaction with carbonic anhydrase involves the inhibition of the enzyme’s activity, which is crucial for regulating pH and ion balance in cells . The compound also inhibits dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria, thereby exhibiting antibacterial properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting key enzymes, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase by this compound can disrupt pH regulation and ion transport in cells, affecting cellular homeostasis . Additionally, its antibacterial properties result from the inhibition of folic acid synthesis in bacterial cells, leading to impaired bacterial growth and replication .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a competitive inhibitor of enzymes like carbonic anhydrase and dihydropteroate synthetase. By binding to the active sites of these enzymes, this compound prevents the normal substrates from accessing the active sites, thereby inhibiting the enzymatic activity . This inhibition can lead to changes in gene expression and metabolic pathways within the cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, affecting its long-term efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of target enzymes and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting enzymes like carbonic anhydrase and dihydropteroate synthetase . These interactions can lead to changes in the levels of metabolites involved in pH regulation, ion transport, and folic acid synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its overall efficacy and the extent of its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, its interaction with carbonic anhydrase may localize it to regions where pH regulation is critical, enhancing its inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method for synthesizing 3-amino-benzenesulfonamide involves the reaction of benzenesulfonyl chloride with ammonia to form benzenesulfonamide, followed by nitration to introduce a nitro group at the meta position.
Industrial Production: Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-benzenesulfonamide can undergo oxidation reactions to form corresponding sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid, or catalytic hydrogenation, are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Various amino derivatives.
Substitution: Substituted benzenesulfonamides.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Medicine:
Anticancer Agents: Derivatives of 3-amino-benzenesulfonamide have shown promise as anticancer agents, particularly in targeting specific cancer cell lines.
Industry:
Comparison with Similar Compounds
4-Amino-benzenesulfonamide: Similar structure but with the amino group at the para position.
2-Amino-benzenesulfonamide: Similar structure but with the amino group at the ortho position.
Uniqueness:
Properties
IUPAC Name |
3-aminobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVKCHIPRSQDKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059161 | |
Record name | Benzenesulfonamide, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-18-0 | |
Record name | 3-Aminobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 3-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-AMINOBENZENESULFONAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 3-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-aminobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Aminobenzenesulfonamide, 3- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW73A2TD9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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